molecular formula C17H19N3O3 B7077091 1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid

1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid

Cat. No.: B7077091
M. Wt: 313.35 g/mol
InChI Key: NTIFVKCIFHIFPL-UHFFFAOYSA-N
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Description

1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid is a complex organic compound that features a unique combination of a pyrazole ring and an indene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the indene carboxylic acid. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions . The indene carboxylic acid can be prepared through Friedel-Crafts acylation of indene with a suitable acyl chloride, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid is unique due to its combination of a pyrazole ring and an indene carboxylic acid moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[(1-propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11(2)20-10-8-14(19-20)15(21)18-17(16(22)23)9-7-12-5-3-4-6-13(12)17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFVKCIFHIFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2(CCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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